molecular formula C16H22FN3O3 B5566243 ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate

ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate

Cat. No. B5566243
M. Wt: 323.36 g/mol
InChI Key: LJRPZHIBSDBLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would include a piperazine ring, a fluorophenyl group, and an ester linkage. The exact arrangement of these groups would depend on the specifics of the synthesis process .

Scientific Research Applications

Synthesis and Chemical Properties

Research on the microwave-assisted synthesis of molecules containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates has led to the development of compounds with potential antimicrobial, antilipase, and antiurease activities. These compounds were derived through multiple steps, starting from ethyl piperazine-1-carboxylate and further modified to achieve various biological activities (Başoğlu et al., 2013).

Biological Activities and Applications

The compound's derivatives have been investigated for their antimicrobial properties. For instance, amide derivatives of quinolone incorporating the ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate structure showed notable antibacterial activity against various strains, including S. aureus, B. subtilis, E. coli, P. aeruginosa, and the fungus C. albicans (Patel, N., Patel, A., & Chauhan, H., 2007).

Additionally, the compound and its derivatives have been explored in the design and synthesis of new insecticides. The focus on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound resulted in derivatives displaying growth-inhibiting and larvicidal activities against armyworm, suggesting potential agricultural applications (Cai et al., 2010).

Antiproliferative Properties

Research into benzochromene derivatives, synthesized from reactions involving similar structural motifs to ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate, has indicated potent cytotoxic activity against colorectal cancer cell lines. These studies highlight the compound's potential as a chemotherapeutic agent, particularly in inducing apoptosis and cell cycle arrest in cancer cells (Ahagh et al., 2019).

Antimicrobial Activity

Further investigations into 1,2,4-triazole derivatives containing a piperazine nucleus related to the compound have shown promising antimicrobial activities. The synthesis methods explored include green chemistry techniques such as microwave and ultrasound irradiation, aiming to optimize the conditions for generating compounds with enhanced biological activities (Mermer et al., 2018).

properties

IUPAC Name

ethyl 4-[3-(4-fluoroanilino)-3-oxopropyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-2-23-16(22)20-11-9-19(10-12-20)8-7-15(21)18-14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRPZHIBSDBLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.